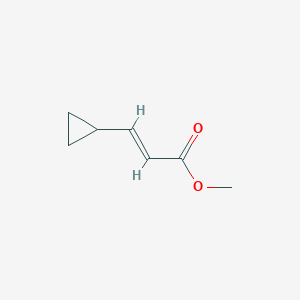![molecular formula C15H12ClF6N B2556015 Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243521-30-2](/img/structure/B2556015.png)
Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride: is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reduction and amination of 4-(trifluoromethyl)benzaldehyde. The process can be summarized as follows:
Reduction of 4-(trifluoromethyl)benzaldehyde: This step involves the reduction of 4-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride to form 4-(trifluoromethyl)benzyl alcohol.
Amination: The 4-(trifluoromethyl)benzyl alcohol is then subjected to amination using reagents like ammonia or an amine under suitable conditions to form Bis[4-(trifluoromethyl)phenyl]methanamine.
Formation of Hydrochloride Salt: The final step involves the reaction of Bis[4-(trifluoromethyl)phenyl]methanamine with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reduction and amination reactions under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions:
Oxidation: Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl groups or the amine group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenating agents or nucleophiles are used under suitable conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various substituted amines .
科学的研究の応用
Chemistry: Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and to develop new bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a building block for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .
類似化合物との比較
- 4-(trifluoromethyl)benzylamine
- 4-(trifluoromethyl)phenyl)methanamine
- 1-(4-trifluoromethylphenyl)methylamine
Comparison: Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical and biological properties compared to similar compounds. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications .
特性
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21;/h1-8,13H,22H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTFGOBWNVPXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2555932.png)
![1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride](/img/structure/B2555933.png)



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2555942.png)


![N'-[(2-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2555945.png)

![2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2555951.png)
![3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2555952.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2555955.png)
